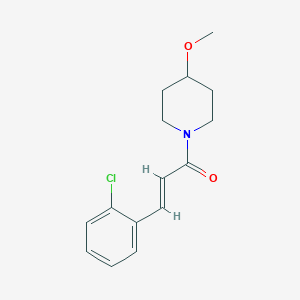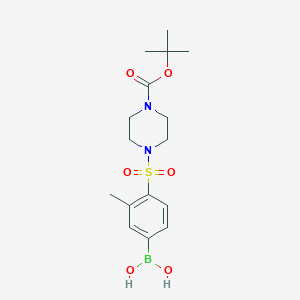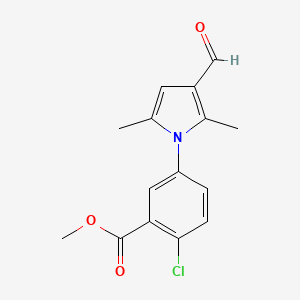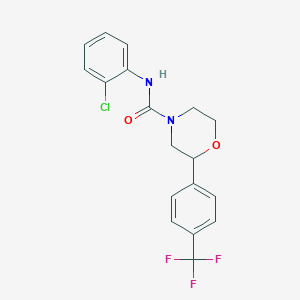
(E)-3-(2-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one, also known as CHPMP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. In
Scientific Research Applications
Optical and Electronic Properties
(E)-3-(2-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one and its derivatives have been extensively studied for their optical and electronic properties, highlighting their potential in semiconductor devices and nonlinear optical (NLO) applications. These compounds have shown promise due to their charge transport properties and significant nonlinear optical activities. The comprehensive intra- and inter-molecular charge transport suggests that these chalcones are suitable for various semiconductor devices, functioning efficiently as n-type materials in organic semiconductors (Shkir et al., 2019).
Quantum Chemical Calculations and Molecular Docking
The molecular structure and spectroscopic data of certain derivatives have been obtained through density functional theory (DFT) and molecular docking studies. These studies provide insights into the vibrational spectra, molecular parameters like bond length and bond angle, and intramolecular charge transfer. The molecular electrostatic potential (MEP), HOMO - LUMO, Fukui functions, and other analyses contribute to understanding the biological effects and potential applications of these compounds in various fields, including their antimicrobial and anticancer properties (Viji et al., 2020).
Molecular Synthesis and Characterization
The compounds have been synthesized and characterized using various techniques like NMR, single crystal X-ray diffraction, and DFT studies. The studies reveal the molecular interactions, stability, and electronic properties of the synthesized compounds. Such comprehensive analyses pave the way for their potential use in areas like antimicrobial, antioxidant, and anticancer applications (Barakat et al., 2020).
Crystal Structure and Antimicrobial Activity
Some studies focus on the crystal structure and antimicrobial activities of these compounds. Synthesis and characterization, including crystallographic studies, provide insights into their regiospecific formation and the interactions within their structures. The antimicrobial activities of these compounds have been evaluated, showing promising results against various bacterial strains, indicating their potential in the development of new antimicrobial agents (Kumarasinghe et al., 2009).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c1-19-13-8-10-17(11-9-13)15(18)7-6-12-4-2-3-5-14(12)16/h2-7,13H,8-11H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQMKTLCPGJHJF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-1-(4-methoxypiperidin-1-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2417769.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2417770.png)

![N-(1-cyanocyclopentyl)-2-[4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)piperazin-1-yl]acetamide](/img/structure/B2417773.png)



![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2417779.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2417781.png)
![9-(2-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2417784.png)
![1-[(3,4-Difluorophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2417786.png)

